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Compound Name:
S-(-)-Aminoglutethimide D-Tartrate

Salt

CAS No.: 57288-04-7

Cat. No.: B1140299 Get Quote

Part 1: Introduction & Mechanistic Rationale[1]
The Enantiomeric Advantage
In the study of steroidogenesis, Aminoglutethimide (AG) has historically been a "blunt

instrument," used clinically as a racemic mixture (Orimeten®) to induce "medical

adrenalectomy."[1] However, for precise mechanistic dissection of endocrine pathways, the

racemic mixture confounds data due to the distinct selectivity profiles of its enantiomers.[1]

S-(-)-Aminoglutethimide (the L-isomer) is a critical tool for researchers distinguishing between

the inhibition of Cholesterol Side-Chain Cleavage (P450scc/CYP11A1) and Aromatase

(CYP19A1).[1]

While the R-(+) enantiomer is the more potent inhibitor of both enzymes in absolute terms, it

exhibits a massive bias toward aromatase inhibition (approx.[1] 40-fold more potent than S-(-)).

[1] In contrast, S-(-)-Aminoglutethimide retains moderate potency against P450scc but is

significantly less active against aromatase.[1]

Key Application: This shift in selectivity makes S-(-)-Aminoglutethimide the preferred probe

when the objective is to inhibit early-stage steroidogenesis (CYP11A1) while minimizing the

immediate, high-affinity blockade of estrogen synthesis associated with the R-isomer.[1]
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Mechanism of Action
S-(-)-Aminoglutethimide binds to the heme iron of cytochrome P450 enzymes, preventing the

reduction step required for oxygenation.[1][2]

Primary Target (CYP11A1): Blocks the conversion of Cholesterol

Pregnenolone.[1] This is the rate-limiting step of all steroidogenesis, effectively shutting
down the production of mineralocorticoids, glucocorticoids, and sex steroids at the source.[1]

Secondary Target (CYP19A1): Blocks the conversion of Androgens

Estrogens.[1]

Tertiary Effect (Transcriptional): Induces downregulation of ACTH receptor (ACTH-R) mRNA,

a mechanism distinct from direct enzymatic inhibition [1].[1]

Part 2: Experimental Workflows & Protocols
Application 1: Differential Steroid Profiling in H295R
Cells
The H295R human adrenocortical carcinoma cell line is the gold standard for in vitro

steroidogenesis studies as it expresses all key enzymes for adrenal steroid production.

Objective
To determine if a downstream reduction in estradiol is due to direct aromatase inhibition or

upstream P450scc blockade.[1]

Materials
Cell Line: NCI-H295R (ATCC® CRL-2128™).[1]

Media: DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.[1]

Compound: S-(-)-Aminoglutethimide (purity >98%).[1]

Controls: R-(+)-Aminoglutethimide (positive control), DMSO (vehicle).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Aminoglutethimide
https://pubmed.ncbi.nlm.nih.gov/7083193/
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://en.wikipedia.org/wiki/Aminoglutethimide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps
Seeding: Plate H295R cells at

cells/well in 24-well plates. Incubate for 24 hours to allow attachment.

Acclimatization: Replace medium with fresh supplemented medium. Incubate for an

additional 24 hours to stabilize basal steroid secretion.

Treatment:

Prepare stock solutions of S-(-)-AG in DMSO.[1]

Treat cells with a dose range: 3 µM, 10 µM, 30 µM, 100 µM, 300 µM.[1]

Note: Keep final DMSO concentration <0.1% to avoid cytotoxicity.[1]

Incubation: Incubate for 48 hours at 37°C / 5% CO₂.

Sampling: Collect supernatant for steroid analysis (LC-MS/MS or ELISA).

Viability Check: Perform an MTT or CellTiter-Glo® assay on the remaining cells to ensure

reductions in hormone levels are not due to cytotoxicity.[1]

Data Interpretation
Compare the IC50 values for Pregnenolone vs. Estradiol.

S-(-)-AG Treatment: Expect a parallel decline in Pregnenolone and Estradiol (due to

upstream block).[1]

R-(+)-AG Treatment: Expect a sharp decline in Estradiol at concentrations where

Pregnenolone is relatively stable (due to potent aromatase selectivity).[1]

Application 2: ACTH Receptor Downregulation Assay
S-(-)-Aminoglutethimide is unique in its ability to suppress ACTH-R mRNA expression, a vital

consideration for chronic exposure studies [1].[1]

Treatment: Incubate H295R cells with 300 µM S-(-)-AG for 48 hours.
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Stimulation: Wash cells and stimulate with 10 nM ACTH for 10 minutes.

Readout: Measure intracellular cAMP accumulation.

Result: S-(-)-AG treated cells will show blunted cAMP response compared to vehicle,

confirming receptor downregulation.[1]

Part 3: Data Summary & Selectivity Ratios
The following table summarizes the comparative potency, derived from spectral binding studies

and enzymatic assays [2][3].

Parameter
S-(-)-
Aminoglutethimide

R-(+)-
Aminoglutethimide

Ratio (R/S Potency)

P450scc (CYP11A1)

Ki
~2.5x higher (Weaker) Lower (Stronger) ~2.5

Aromatase

(CYP19A1) Ki
~40x higher (Weaker) Lower (Stronger) ~40

Selectivity Profile
High SCC/Aromatase

Ratio

High Aromatase/SCC

Ratio
N/A

Primary Utility
Upstream Blockade /

Control

Specific Aromatase

Inhibition
N/A

Note: A "higher" Ki indicates weaker binding.[1] The S-isomer is less potent overall but

possesses a unique selectivity window.

Part 4: Pathway Visualization
The following diagram illustrates the steroidogenic pathway and the differential blockade points

of the Aminoglutethimide enantiomers.
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Caption: Differential inhibition targets of Aminoglutethimide enantiomers. Green lines indicate

the primary utility of the S-(-) isomer in blocking the initial rate-limiting step (CYP11A1) with

reduced impact on aromatase compared to the R-(+) isomer.
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[https://www.benchchem.com/product/b1140299#s-aminoglutethimide-as-a-tool-for-studying-
endocrine-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1140299#s-aminoglutethimide-as-a-tool-for-studying-endocrine-pathways
https://www.benchchem.com/product/b1140299#s-aminoglutethimide-as-a-tool-for-studying-endocrine-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1140299?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

